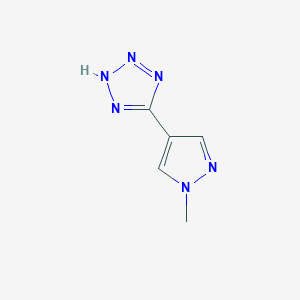![molecular formula C15H26N2O4 B7589614 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)
2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid is not fully understood. However, it is believed to act as a GABA receptor agonist, meaning that it enhances the activity of these receptors. This can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid are varied and complex. Some of the effects that have been observed include increased GABA receptor activity, decreased neuronal excitability, and enhanced inhibitory neurotransmission. These effects can have a variety of implications for the study of neurological disorders and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid in lab experiments is its specificity for GABA receptors. This can allow researchers to study the effects of GABA receptor activation in a more targeted and controlled manner. However, one limitation of this compound is its potential for off-target effects. As with any experimental compound, it is important to carefully control for potential confounding factors and to use appropriate controls when conducting experiments with 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid.
Orientations Futures
There are many potential future directions for research on 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid. One area of interest is the development of new drugs that target GABA receptors. By studying the effects of 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid on these receptors, researchers may be able to identify new drug targets or develop more effective treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on GABA receptors and other biological systems.
Méthodes De Synthèse
The synthesis of 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid involves several steps. First, the starting material, 2,4,5-trimethyl-3-oxoheptanoic acid, is reacted with ethyl diazepan-1-ylacetate to form the intermediate product, 2-[4-(2,4,5-trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]heptanoic acid. This intermediate is then treated with hydrochloric acid to remove the ethyl ester group and yield the final product, 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid.
Applications De Recherche Scientifique
2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid has been used in a variety of scientific research applications. One potential use for this compound is in the study of GABA receptors. GABA receptors are important targets for a variety of drugs, including benzodiazepines and barbiturates. By studying the effects of 2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid on GABA receptors, researchers can gain a better understanding of the mechanisms underlying these important drug targets.
Propriétés
IUPAC Name |
2-[4-(2,4,5-trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-10-11(2)21-12(3)14(10)15(20)17-6-4-5-16(7-8-17)9-13(18)19/h10-12,14H,4-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYPYRMUTLSTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1C(=O)N2CCCN(CC2)CC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine](/img/structure/B7589534.png)
![3-[2-(Aminomethyl)piperidine-1-carbonyl]benzamide](/img/structure/B7589535.png)

![4-[(2,3-Dichlorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589553.png)

![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)



![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)

![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)